molecular formula C21H19N3O5 B2815143 Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-25-0

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2815143
CAS No.: 941974-25-0
M. Wt: 393.399
InChI Key: SGTHANLMYGRAAU-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring, phenyl groups, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.

    Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The phenoxyacetamido group is introduced via an amidation reaction, where phenoxyacetic acid or its derivatives react with the intermediate compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-(2-phenoxyacetamido)-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl

Properties

IUPAC Name

ethyl 6-oxo-4-[(2-phenoxyacetyl)amino]-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-2-28-21(27)20-17(22-18(25)14-29-16-11-7-4-8-12-16)13-19(26)24(23-20)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTHANLMYGRAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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